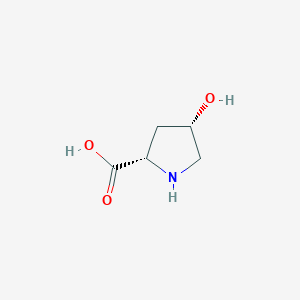

Cis-4-Hydroxy-L-Proline

Description

cis-4-Hydroxyproline has been reported in Festuca ovina, Festuca pratensis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883473 | |

| Record name | L-Proline, 4-hydroxy-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

618-27-9 | |

| Record name | cis-4-Hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyproline cis-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 4-hydroxy-, (4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Proline, 4-hydroxy-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-hydroxy-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROLINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43V78B6A3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-4-Hydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of cis-4-Hydroxy-L-proline in Collagen Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-hydroxy-L-proline (c4Hyp) is a proline analog that serves as a potent inhibitor of collagen synthesis. Its mechanism of action is multifaceted, primarily centered on its incorporation into procollagen (B1174764) chains, which disrupts the formation of the stable triple-helical structure. This structural perturbation leads to the intracellular accumulation of misfolded procollagen, triggering the unfolded protein response (UPR) and subsequent degradation of the defective collagen molecules. This technical guide provides an in-depth exploration of the molecular mechanisms underlying c4Hyp-mediated collagen inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction

Collagen is the most abundant protein in mammals, providing structural integrity to connective tissues. Its synthesis is a complex process involving the post-translational hydroxylation of proline residues to trans-4-hydroxy-L-proline (t4Hyp) by prolyl-4-hydroxylase (P4H), a critical step for the formation and stability of the collagen triple helix.[1] Dysregulation of collagen synthesis is implicated in various fibrotic diseases and cancer. This compound, a stereoisomer of the naturally occurring t4Hyp, acts as a proline antagonist, effectively inhibiting the production of functional collagen.[2][3] Understanding its mechanism of action is crucial for the development of therapeutics targeting collagen-dependent pathologies.

Mechanism of Action

The primary mechanism of c4Hyp-induced collagen inhibition involves a series of intracellular events that disrupt the normal collagen biosynthetic pathway, leading to a significant reduction in secreted, functional collagen.

Incorporation into Procollagen and Disruption of Triple Helix Stability

As a proline analog, c4Hyp is recognized by prolyl-tRNA synthetase and incorporated into nascent procollagen α-chains in place of proline residues during protein translation. The presence of the hydroxyl group in the cis configuration, as opposed to the trans configuration of the naturally occurring hydroxyproline, imposes steric constraints that prevent the proper folding of the procollagen chains into a stable, triple-helical conformation.[4][5] This leads to the formation of non-helical or improperly folded procollagen molecules within the endoplasmic reticulum (ER).

Induction of the Unfolded Protein Response (UPR) and Intracellular Degradation

The accumulation of misfolded procollagen in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR).[6][7] The UPR is mediated by three main ER-resident sensor proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[7] Activation of these sensors initiates signaling cascades aimed at restoring ER homeostasis by:

-

Upregulating ER chaperones: To assist in protein folding.

-

Attenuating global protein synthesis: To reduce the load of proteins entering the ER.

-

Enhancing the degradation of misfolded proteins: Through the ER-associated degradation (ERAD) pathway or autophagy.[5]

In the case of c4Hyp-containing procollagen, the misfolded proteins are targeted for degradation. Studies have shown that treatment with c4Hyp significantly increases the intracellular degradation of newly synthesized collagen.[4][8] This degradation is believed to occur primarily through a lysosomal pathway, as it can be inhibited by lysosomotropic agents like chloroquine (B1663885) and ammonium (B1175870) chloride.[4]

Quantitative Data on the Effects of this compound

The inhibitory effects of c4Hyp on collagen synthesis and its consequences have been quantified in various cell culture systems. The following tables summarize key quantitative findings.

| Cell Type | c4Hyp Concentration | Duration of Treatment | Effect on Collagen Synthesis | Reference |

| Embryonic Chick Tendon Fibroblasts | 200 µg/mL | 6 hours | Reduced from 25% to 7% of total protein synthesis | [4][9] |

| Bovine Retinal Pigment Epithelial Cells | Dose-dependent | 3, 6, and 9 days | Dose-dependent inhibition of collagen synthesis | [10] |

| Rat Schwann Cells & Dorsal Root Ganglion Neurons | 100-200 µg/mL | 1 week | Inhibition of collagenous protein accumulation in the culture medium | [9] |

Table 1: Effect of this compound on Collagen Synthesis

| Cell Type | c4Hyp Concentration | Duration of Treatment | Effect on Collagen Degradation | Reference |

| Embryonic Chick Tendon Fibroblasts | 200 µg/mL | 6 hours | Increased from 8% to 25% of newly synthesized collagen | [4][9] |

Table 2: Effect of this compound on Intracellular Collagen Degradation

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of c4Hyp.

Cell Culture and Treatment

-

Cell Seeding: Plate fibroblasts (e.g., primary human dermal fibroblasts or chick tendon fibroblasts) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µg/mL L-ascorbic acid.

-

c4Hyp Treatment: Once the cells reach 80-90% confluency, replace the medium with fresh medium containing the desired concentration of c4Hyp (e.g., 100-200 µg/mL). A control group without c4Hyp should be included.

-

Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

Measurement of Collagen Synthesis by Radiolabeling and Collagenase Digestion

-

Radiolabeling: During the last 2-4 hours of c4Hyp treatment, add [³H]-proline or [¹⁴C]-leucine to the culture medium to label newly synthesized proteins.

-

Protein Precipitation: After incubation, collect the cell layer and medium. Precipitate the total protein using trichloroacetic acid (TCA).

-

Collagenase Digestion: Wash the protein pellet and resuspend it in a buffer containing purified bacterial collagenase. Incubate at 37°C to specifically digest collagen. A control sample without collagenase should be included.

-

Quantification: Separate the collagenase-digested peptides from the undigested non-collagenous proteins. Measure the radioactivity in both fractions using a scintillation counter. The amount of collagen synthesized is determined by the difference in radioactivity between the collagenase-treated and control samples.[10]

Assessment of Intracellular Collagen Degradation

-

Pulse-Chase Labeling: Pulse-label the cells with a radiolabeled amino acid (e.g., [³H]-proline) for a short period (e.g., 10-15 minutes).

-

Chase: Wash the cells and incubate them in a medium containing an excess of the corresponding non-radiolabeled amino acid and the desired concentration of c4Hyp.

-

Sample Collection: At various time points during the chase, collect the medium and the cell layer.

-

Analysis: Analyze the amount of radiolabeled, degraded collagen fragments (e.g., small peptides) in the medium and cell lysate using techniques like TCA precipitation and size-exclusion chromatography. An increase in small radiolabeled peptides over time in c4Hyp-treated cells indicates enhanced intracellular degradation.[4]

Analysis of Collagen Triple Helix Stability by Circular Dichroism

-

Collagen Extraction: Isolate procollagen from the cell culture medium of control and c4Hyp-treated cells.

-

Purification: Purify the procollagen using methods such as ammonium sulfate (B86663) precipitation and ion-exchange chromatography.

-

Circular Dichroism (CD) Spectroscopy: Prepare solutions of the purified procollagen in a suitable buffer (e.g., phosphate-buffered saline). Record the CD spectra at a wavelength characteristic of the collagen triple helix (around 221 nm) as a function of temperature.

-

Melting Temperature (Tm) Determination: The melting temperature (Tm), which is the temperature at which 50% of the collagen has denatured, is determined from the thermal denaturation curve. A lower Tm for collagen from c4Hyp-treated cells indicates reduced triple helix stability.[11][12]

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in c4Hyp-mediated collagen inhibition.

Caption: Mechanism of c4Hyp-induced collagen inhibition.

Caption: Workflow for measuring collagen synthesis.

References

- 1. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complementary Roles of Intracellular and Pericellular Collagen Degradation Pathways In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of this compound on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. The unfolded protein response and its relevance to connective tissue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collagen prolyl 4-hydroxylase isoenzymes I and II have sequence specificity towards different X-Pro-Gly triplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cis-Hydroxyproline inhibits proliferation, collagen synthesis, attachment, and migration of cultured bovine retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

An In-depth Technical Guide to the Discovery and Natural Occurrence of cis-4-hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biochemical pathways of cis-4-hydroxy-L-proline. It includes detailed experimental protocols and quantitative data to support researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction and Discovery

While its stereoisomer, trans-4-hydroxy-L-proline, has been known for over a century as a key component of collagen, this compound was for a long time considered a rare or non-natural amino acid. The initial discovery of what was then termed "allohydroxy-L-proline" in the free state was made in the leaves of the sandalwood tree (Santalum album L.) by Radhakrishnan and Giri in 1954.[1] Unlike the trans isomer, which is incorporated into proteins via post-translational modification, this compound typically exists as a free amino acid in the organisms in which it is found.[2]

Subsequent research has confirmed its presence in other species of the Santalaceae family and in the toxic cyclic peptides of Amanita mushrooms.[2] The discovery of L-proline cis-4-hydroxylases, enzymes capable of directly synthesizing this compound from L-proline, has opened avenues for its biotechnological production and has spurred further investigation into its physiological roles and potential therapeutic applications.[3]

Natural Occurrence of this compound

The natural distribution of free this compound is quite limited, making it a potential chemotaxonomic marker. The most significant natural source identified to date is the sandalwood tree (Santalum album), where it is found in various tissues.

| Plant Tissue | Concentration (% of dry weight) | Reference |

| Young Leaves | up to 10% | [2] |

| Mature Leaves | Data not specified | |

| Flowers | Data not specified | [2] |

| Seeds | Data not specified | [2] |

| Fruit Pericarp | High concentration | [2] |

Further research is needed to specify the exact concentrations in mature leaves, flowers, and seeds.

Other documented natural sources include:

-

Plants: Other species within the Santalaceae family.[2]

-

Fungi: As a component of toxic peptides, such as phalloidin, in Amanita mushrooms.[2]

Biochemical Pathways

The biosynthesis of this compound has been elucidated to occur via at least two distinct enzymatic pathways.

Recent discoveries have identified L-proline cis-4-hydroxylases, which are non-heme Fe(II)/2-oxoglutarate-dependent dioxygenases. These enzymes catalyze the direct hydroxylation of free L-proline to yield this compound.[3]

In sandalwood, the biosynthesis is also understood to proceed through the reduction of 4-oxo-L-proline, a pathway that has also been identified in mammals, catalyzed by 4-oxo-L-proline reductase (which can be the enzyme BDH2).

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from natural sources, as well as its enzymatic synthesis.

The following protocol is a composite method based on the principles described in the literature for the extraction and analysis of free amino acids from plant tissues.

Protocol:

-

Sample Preparation:

-

Harvest fresh plant material (e.g., leaves of Santalum album).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to a constant dry weight.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill.

-

-

Extraction:

-

Suspend the powdered tissue in 70-80% (v/v) aqueous ethanol at a ratio of 1:10 (w/v).

-

Vortex thoroughly and incubate at 4°C overnight with gentle agitation.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the free amino acids.

-

-

Separation and Quantification by HPLC:

-

Derivatization (Pre-column): As secondary amines, proline and hydroxyproline (B1673980) require derivatization for sensitive detection. A common method involves derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

-

HPLC System: A reverse-phase HPLC system with a C18 column is suitable.

-

Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of (A) an aqueous buffer (e.g., sodium acetate) and (B) an organic solvent (e.g., acetonitrile). The gradient is programmed to separate the different amino acid derivatives.

-

Detection: Detection can be achieved using a UV or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent. For unambiguous identification and quantification, HPLC coupled with mass spectrometry (LC-MS) is recommended.

-

Quantification: A standard curve is generated using a pure standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

-

This protocol is based on the characterization of L-proline cis-4-hydroxylases.[3][4]

Materials:

-

Purified L-proline cis-4-hydroxylase

-

L-proline (substrate)

-

2-oxoglutarate (co-substrate)

-

Ferrous sulfate (B86663) (FeSO₄) (cofactor)

-

L-ascorbic acid (reducing agent)

-

Buffer (e.g., MES or Tris-HCl, pH 6.5-7.5)

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

50-100 mM Buffer (e.g., MES, pH 6.5)

-

5-10 mM L-proline

-

10-20 mM 2-oxoglutarate

-

1-2 mM Ferrous sulfate

-

2-4 mM L-ascorbic acid

-

Purified L-proline cis-4-hydroxylase (concentration to be optimized)

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a specified time (e.g., 1-24 hours), with gentle shaking.

-

-

Reaction Termination and Analysis:

-

Terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) or by heat inactivation.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the presence of this compound using the HPLC method described in section 4.1.

-

Conclusion

The discovery and study of this compound have evolved from its initial identification in a single plant species to the characterization of the enzymes responsible for its synthesis. Its unique natural distribution and biochemical pathways distinguish it from its more common trans isomer. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the natural occurrence, biosynthesis, and potential applications of this intriguing amino acid. As our understanding of its biological roles grows, this compound may emerge as a valuable molecule in fields ranging from phytochemistry to pharmaceutical development.

References

- 1. The isolation of allohydroxy-L-proline from sandal (Santalum album L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino acids in sandal (Santalum album L) with special reference to this compound and sym. homospermidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of novel 2-oxoglutarate dependent dioxygenases converting L-proline to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial Proline 4-Hydroxylase Screening and Gene Cloning - PMC [pmc.ncbi.nlm.nih.gov]

The Disruptive Influence of cis-4-hydroxy-L-proline on Protein Triple Helix Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of cis-4-hydroxy-L-proline (cis-Hyp) as a potent inhibitor of protein triple helix formation, with a primary focus on collagen. Cis-Hyp, a stereoisomer of the naturally occurring trans-4-hydroxy-L-proline, acts as a proline analog that, when incorporated into procollagen (B1174764) chains, prevents their proper folding and subsequent secretion. This disruption leads to the synthesis of non-helical, unstable collagen, which is then targeted for intracellular degradation. Understanding the mechanism of cis-Hyp is crucial for its application as a research tool in studying collagen metabolism and for its potential therapeutic use in fibrotic diseases.

The Molecular Mechanism of Triple Helix Disruption

The stability of the collagen triple helix is critically dependent on the stereochemistry of its constituent amino acids, particularly the imino acids proline and hydroxyproline. The repeating Gly-Xaa-Yaa sequence of collagen requires specific peptide bond conformations and pyrrolidine (B122466) ring puckers to maintain its rigid, triple-helical structure. The naturally occurring trans-4-hydroxy-L-proline in the Yaa position plays a vital role in stabilizing this conformation.[1][2]

This compound, when introduced into the cellular environment, is mistakenly incorporated into newly synthesized procollagen chains in place of proline. The fundamental difference in the spatial orientation of the hydroxyl group in the cis configuration, as opposed to the trans configuration, introduces a structural perturbation that is incompatible with the formation of a stable triple helix.[3][4] This leads to procollagen polypeptides that are unable to fold correctly at physiological temperatures.[4] Consequently, the accumulation of misfolded, non-helical collagen triggers a cellular stress response, leading to enhanced intracellular degradation of the defective protein.[3]

References

- 1. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of this compound on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-4-Hydroxy-L-proline: Biochemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-4-hydroxy-L-proline (c4Hyp) is a non-proteinogenic amino acid and a stereoisomer of the more common trans-4-hydroxy-L-proline, a key component of collagen. While not incorporated into proteins during translation, c4Hyp exhibits significant biological activities that have garnered interest in the fields of biochemistry and drug development. This technical guide provides a comprehensive overview of the biochemical properties, structure, synthesis, and biological roles of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its mechanisms of action.

Introduction

This compound is a proline analog characterized by a hydroxyl group at the C4 position with a cis configuration relative to the carboxyl group.[1] Unlike its trans counterpart, which is essential for the stability of the collagen triple helix, the incorporation of c4Hyp into collagen leads to helix destabilization.[2] This property, along with its ability to induce endoplasmic reticulum (ER) stress, underlies its potent biological effects, including the inhibition of collagen synthesis and potential anticancer activity.[3][4] This guide will delve into the fundamental aspects of c4Hyp, from its physicochemical properties to its complex interactions within biological systems.

Structure and Biochemical Properties

The unique stereochemistry of this compound dictates its distinct biochemical behavior. Its structure is defined by the (2S, 4S) configuration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and application.

| Property | Value | Reference |

| IUPAC Name | (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid | [1] |

| Molecular Formula | C₅H₉NO₃ | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| Melting Point | 257 °C (decomposes) | [4] |

| pKa (Strongest Acidic) | 1.64 | [5] |

| pKa (Strongest Basic) | 10.62 | [5] |

| Water Solubility | 492 g/L | [5] |

| Specific Rotation [α]D²⁰ | -59° (c=2, H₂O) |

Structural Formula

References

- 1. benchchem.com [benchchem.com]

- 2. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]

- 5. organic-synthesis.com [organic-synthesis.com]

cis-4-hydroxy-L-proline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Non-Proteinogenic Amino Acid Analog with Therapeutic Potential

Abstract

Cis-4-hydroxy-L-proline (c4Hyp) is a non-proteinogenic amino acid analog of L-proline, a fundamental component of collagen. By acting as a proline antagonist, c4Hyp disrupts the stable triple-helical structure of collagen, leading to its degradation and inhibiting its accumulation. This unique mechanism of action has positioned c4Hyp as a valuable tool in research and a potential therapeutic agent for diseases characterized by excessive collagen deposition, such as fibrosis and cancer. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, analytical methods for its detection, and its biological effects. Detailed experimental protocols and quantitative data are presented to support its application in research and drug development.

Introduction

This compound is a stereoisomer of the more common trans-4-hydroxy-L-proline, a key component of collagen that contributes to the stability of its triple-helical structure.[1] Unlike its trans counterpart, the incorporation of this compound into procollagen (B1174764) chains prevents the proper folding of the triple helix, leading to a non-functional protein that is subsequently degraded intracellularly.[2] This inhibitory effect on collagen synthesis and deposition has made this compound a subject of interest for therapeutic intervention in various pathological conditions.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information to facilitate the use of this compound as a research tool and to explore its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₃ | [3] |

| Molecular Weight | 131.13 g/mol | [3] |

| CAS Number | 618-27-9 | [3] |

| Appearance | White to faint yellow powder | |

| Melting Point | 257 °C (decomposition) | |

| Solubility | Soluble in water | [3] |

| Optical Rotation | -59° (c=2 in H₂O) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. While chemical synthesis offers versatility, enzymatic methods provide a more efficient and environmentally friendly approach for large-scale production.

Chemical Synthesis: Inversion of trans-4-hydroxy-L-proline

A common chemical synthesis route involves the stereochemical inversion of the more readily available trans-4-hydroxy-L-proline. The Mitsunobu reaction is a well-established method for this conversion.[2][4]

Experimental Protocol: Synthesis of this compound via Mitsunobu Reaction

This protocol is a general guideline and may require optimization.

-

Protection of the amine and carboxylic acid groups of trans-4-hydroxy-L-proline: This is typically achieved by reacting with a suitable protecting group, such as Boc anhydride (B1165640) for the amine and conversion to a methyl ester for the carboxylic acid.

-

Mitsunobu Reaction:

-

Dissolve the protected trans-4-hydroxy-L-proline in a suitable anhydrous solvent (e.g., THF).

-

Add a nucleophile, such as p-nitrobenzoic acid, and triphenylphosphine (B44618) (PPh₃).

-

Cool the reaction mixture to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

-

Deprotection:

-

Remove the p-nitrobenzoyl group by hydrolysis (e.g., with sodium methoxide). This step inverts the stereochemistry at the C4 position.

-

Remove the amine and carboxylic acid protecting groups under appropriate conditions (e.g., acid hydrolysis for the Boc group and saponification for the methyl ester).

-

-

Purification: The final product can be purified by ion-exchange chromatography.

Enzymatic Synthesis

The industrial production of this compound has shifted towards enzymatic synthesis due to its high stereoselectivity and milder reaction conditions. This method utilizes L-proline cis-4-hydroxylase, an enzyme that directly hydroxylates L-proline at the cis-4 position.[3][5] Recombinant Escherichia coli strains overexpressing this enzyme are commonly used.[5]

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol outlines the whole-cell biotransformation process.

-

Cultivation of Recombinant E. coli:

-

Inoculate a seed culture of E. coli expressing L-proline cis-4-hydroxylase into a suitable growth medium (e.g., LB broth with appropriate antibiotics).

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8).

-

Induce enzyme expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-30°C) for several hours to allow for protein expression.

-

-

Whole-Cell Biotransformation:

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Resuspend the cell pellet in a reaction buffer containing L-proline, a co-substrate such as α-ketoglutarate, and cofactors like Fe(II) and ascorbate.[6]

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with agitation.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing for the presence of this compound using HPLC or LC-MS/MS.

-

-

Purification:

-

After the reaction is complete, separate the cells from the reaction mixture by centrifugation.

-

The supernatant containing this compound can be purified using ion-exchange chromatography.

-

Analytical Methods

Accurate and sensitive analytical methods are crucial for the quantification of this compound in various matrices, including reaction mixtures and biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general framework and requires validation for specific applications.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) containing an internal standard).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining this polar analyte.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is typically used.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for maximum sensitivity and specificity.

-

Biological Effects and Mechanism of Action

The primary biological effect of this compound is the inhibition of collagen synthesis and deposition.[7]

Inhibition of Collagen Synthesis

When this compound is incorporated into procollagen chains in place of proline, it disrupts the formation of the stable triple-helical conformation.[2] This is due to the different stereochemistry of the hydroxyl group compared to the naturally occurring trans-4-hydroxy-L-proline. The resulting misfolded procollagen is retained within the endoplasmic reticulum and targeted for degradation, leading to a reduction in the secretion of functional collagen.[2]

Antifibrotic Activity

By inhibiting collagen deposition, this compound has shown potential as an antifibrotic agent. Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix components, primarily collagen.

Anticancer Activity

This compound has also been investigated for its anticancer properties.[8] The proposed mechanism involves the inhibition of collagen production by tumor cells, which can affect tumor growth, invasion, and metastasis. Some studies have also suggested that it may induce endoplasmic reticulum stress in cancer cells.[8]

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various in vitro and in vivo studies.

| Assay | Cell Line / Model | Endpoint | Result | Reference |

| Collagen Synthesis Inhibition | Chick Tendon Fibroblasts | Reduction in collagen synthesis | Reduced from 25% to 7% of total protein synthesis | [2] |

| Intracellular Collagen Degradation | Chick Tendon Fibroblasts | Increase in degradation of newly synthesized collagen | Increased from 8% to 25% | [2] |

| Toxicity in Rats | Sprague-Dawley Rats | Liver damage (elevated ALAT and ASAT) | Observed at a dose of 903 mg/kg | [9] |

Signaling Pathways

The antifibrotic effects of this compound are linked to its ability to interfere with collagen production, a process often downstream of pro-fibrotic signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway. TGF-β is a potent inducer of collagen synthesis. While this compound does not directly inhibit the TGF-β signaling cascade, it acts on the final steps of collagen production, effectively blocking the pro-fibrotic outcome of this pathway.

Experimental Workflows

A typical workflow for evaluating the antifibrotic potential of this compound is outlined below.

Conclusion

This compound is a potent inhibitor of collagen synthesis with significant potential in research and as a therapeutic agent. Its well-defined mechanism of action, coupled with the availability of efficient synthesis methods, makes it an attractive molecule for targeting diseases characterized by excessive collagen deposition. This technical guide provides a solid foundation of data and protocols to aid researchers in their exploration of this promising non-proteinogenic amino acid analog. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in various disease models.

References

- 1. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 2. biorxiv.org [biorxiv.org]

- 3. broadpharm.com [broadpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Process optimization for enhancing production of this compound by engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Foundational Research on Proline Analogs and Collagen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on proline analogs and their impact on collagen synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, particularly in the context of fibrotic diseases and other conditions characterized by excessive collagen deposition. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: The Role of Proline in Collagen and the Therapeutic Potential of its Analogs

Collagen, the most abundant protein in mammals, is unique in its triple-helical structure, which is critically dependent on its high content of proline and its post-translationally modified form, hydroxyproline (B1673980). These imino acids introduce conformational rigidity to the polypeptide chains, facilitating the formation of the stable triple helix. The synthesis of collagen is a multi-step process that begins with the transcription and translation of procollagen (B1174764) alpha-chains, followed by extensive post-translational modifications within the endoplasmic reticulum (ER), including the crucial hydroxylation of proline residues by prolyl hydroxylases. This hydroxylation is essential for the thermal stability of the collagen triple helix at physiological temperatures.

Proline analogs are structural mimics of proline that can be incorporated into procollagen chains during protein synthesis. This incorporation disrupts the normal structure and folding of collagen, leading to the formation of unstable, non-helical molecules that are rapidly degraded intracellularly. This mechanism forms the basis of their therapeutic potential as anti-fibrotic agents, as they can effectively reduce the deposition of excess collagen in tissues. Several proline analogs have been extensively studied, with L-azetidine-2-carboxylic acid and cis-4-hydroxy-L-proline being among the most prominent.

Quantitative Data on the Effects of Proline Analogs

The following tables summarize the quantitative effects of various proline analogs on key parameters of cell function and collagen metabolism as reported in foundational studies.

Table 1: Effect of Proline Analogs on Fibroblast Proliferation and Plating Efficiency

| Proline Analog | Cell Type | Concentration | Effect on Proliferation | Effect on Plating Efficiency | Reference |

| L-azetidine-2-carboxylic acid | Normal human skin fibroblasts | Not specified | Reduced rate of proliferation | Lowered | [1] |

| This compound | Normal human skin fibroblasts | Not specified | Reduced rate of proliferation | Lowered | [1] |

Table 2: Impact of Proline Analogs on Collagen Synthesis and Degradation

| Proline Analog | Cell Type | Concentration | Effect on Collagen Synthesis | Effect on Collagen Degradation | Reference |

| L-azetidine-2-carboxylic acid | Normal human skin fibroblasts | Not specified | Synthesized procollagen polypeptides were not in a triple-helical conformation.[1] | Significantly increased fraction of newly synthesized collagenous peptides was in a dialyzable form.[1] | [1] |

| This compound | Freshly isolated chick tendon fibroblasts | 200 μg/mL | Reduced the proportion of collagen synthesis in total protein synthesis.[2] | Increased the degradation proportion of newly synthesized collagen.[2] | [2] |

| This compound | Bleomycin-induced pulmonary fibrosis model (hamsters) | 200 mg/kg (s.c., twice daily) | Partially prevented the accumulation of collagen in the lungs.[2] | Not specified | [2] |

Table 3: Inhibition of Prolyl Hydroxylase Activity by Proline Analogs

| Proline Analog | Enzyme Source | Apparent EC50 | Reference |

| PA1 | Human Prolyl Hydroxylase 3 (PHD3) | 1.53 µM | [3] |

| PA2 | Human Prolyl Hydroxylase 3 (PHD3) | 3.17 µM | [3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the research of proline analogs and collagen synthesis.

Cell Culture of Human Skin Fibroblasts

-

Cell Source: Explants of neonatal foreskin or adult skin biopsies.

-

Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Incubation Conditions: 37°C in a humidified atmosphere of 5% CO2 in air.

-

Subculturing: Cells are subcultured by trypsinization (0.25% trypsin in phosphate-buffered saline) upon reaching confluency.

-

Experimental Treatment: Proline analogs are added to the culture medium at desired concentrations for specified durations.

Measurement of Collagen Synthesis using Radiolabeled Proline

-

Principle: This method quantifies the rate of new collagen synthesis by measuring the incorporation of a radiolabeled proline precursor.

-

Protocol:

-

Culture fibroblasts to near confluency in multi-well plates.

-

Pre-incubate the cells with the proline analog of interest for a specified time.

-

Add L-[2,3-³H]proline to the culture medium and incubate for a defined period (e.g., 24 hours).

-

Harvest the cell layer and culture medium separately.

-

Precipitate proteins with trichloroacetic acid (TCA).

-

Wash the protein pellet to remove unincorporated radiolabel.

-

Hydrolyze the protein pellet in 6 N HCl at 110°C for 24 hours.

-

Separate radiolabeled proline and hydroxyproline in the hydrolysate using ion-exchange chromatography or high-performance liquid chromatography (HPLC).[4]

-

Quantify the radioactivity in the proline and hydroxyproline fractions using liquid scintillation counting. The amount of radioactive hydroxyproline is a direct measure of newly synthesized collagen.

-

Pepsin Digestion Assay for Collagen Triple Helix Formation

-

Principle: The collagen triple helix is resistant to digestion by pepsin at low temperatures, whereas non-helical procollagen chains are readily degraded. This assay is used to assess the conformational state of newly synthesized procollagen.

-

Protocol:

-

Label fibroblast cultures with a radioactive amino acid (e.g., [³H]proline) in the presence or absence of a proline analog.

-

Isolate the newly synthesized procollagen from the cell layer and culture medium.

-

Adjust the pH of the samples to 2.5 with acetic acid.

-

Add pepsin to a final concentration of 100 µg/ml.

-

Incubate the samples at 4°C for a defined period (e.g., 4-16 hours).

-

Stop the digestion by neutralizing the pH and adding a protease inhibitor.

-

Analyze the digestion products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and fluorography. The presence of intact alpha-chains indicates the formation of a stable triple helix.

-

Hydroxyproline Assay for Collagen Quantification

-

Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Its quantification provides a reliable measure of the total collagen content in a sample.[5]

-

Protocol:

-

Hydrolyze the tissue or cell culture sample in 6 N HCl at 120°C for 3 to 24 hours to release free amino acids.[5]

-

Neutralize the hydrolysate.

-

Oxidize the hydroxyproline in the sample using Chloramine-T.[5]

-

Add Ehrlich's reagent (a solution of p-dimethylaminobenzaldehyde in perchloric acid and isopropanol), which reacts with the oxidized hydroxyproline to form a chromophore.[5]

-

Measure the absorbance of the resulting solution at 560 nm using a spectrophotometer.

-

Calculate the hydroxyproline concentration by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline.

-

Western Blot for HIF-1α Detection

-

Principle: This technique is used to detect and quantify the levels of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor involved in cellular responses to hypoxia and influenced by some proline analogs.

-

Protocol:

-

Lyse cells treated with or without proline analogs in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[6]

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HIF-1α.[7]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[7]

-

Wash the membrane to remove unbound secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponds to the amount of HIF-1α protein.[7]

-

Signaling Pathways and Experimental Workflows

The effects of proline analogs on collagen synthesis are mediated through complex signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

Caption: TGF-β signaling pathway leading to collagen gene transcription.

Caption: HIF-1α signaling under normoxic vs. hypoxic/proline analog conditions.

Caption: ER stress pathway induced by proline analog incorporation.

Experimental Workflow

Caption: General experimental workflow for studying proline analogs.

Conclusion and Future Directions

The foundational research on proline analogs has clearly established their potent inhibitory effects on collagen synthesis and deposition. By being incorporated into procollagen chains, these analogs disrupt the formation of the stable triple helix, leading to the degradation of the aberrant protein and a reduction in extracellular collagen accumulation. This mechanism holds significant promise for the development of novel therapeutics for a wide range of fibrotic diseases.

Future research in this area should focus on several key aspects. The development of more specific and potent proline analogs with improved pharmacokinetic profiles is crucial for their clinical translation. A deeper understanding of the downstream signaling consequences of proline analog incorporation, beyond the immediate effects on collagen structure, will be important. This includes further elucidation of their impact on cellular stress responses and their potential off-target effects. Additionally, the exploration of combination therapies, where proline analogs are used in conjunction with other anti-fibrotic agents, may offer synergistic benefits. Continued investigation into these areas will be vital for harnessing the full therapeutic potential of proline analogs in the fight against fibrosis.

References

- 1. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]

- 4. Determination of radiolabelled proline and hydroxyproline in collagen hydrolysates by high-performance liquid chromatography with on-line radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

Unraveling the Biological Landscape of cis-4-Hydroxy-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-4-hydroxy-L-proline (CHP), a non-proteinogenic amino acid and a stereoisomer of the more common trans-4-hydroxy-L-proline, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the multifaceted effects of CHP, with a particular focus on its roles as a collagen synthesis inhibitor, an anti-cancer agent, and a modulator of cellular signaling pathways. This document summarizes key quantitative data, details experimental methodologies, and presents visual representations of molecular pathways and experimental workflows to facilitate a comprehensive understanding of the current state of research on this intriguing molecule.

Inhibition of Collagen Synthesis

A primary and well-documented biological effect of this compound is its potent inhibition of collagen production. This activity stems from its ability to be incorporated into procollagen (B1174764) chains in place of proline. The presence of the hydroxyl group in the cis configuration disrupts the stable triple helical conformation of collagen, leading to the formation of non-functional, unstable molecules that are rapidly degraded.[1][2] This disruption of collagen deposition has significant implications for conditions characterized by excessive collagen accumulation, such as fibrosis.

Mechanism of Action

The inhibitory effect of CHP on collagen synthesis is a direct consequence of its structural difference from trans-4-hydroxy-L-proline, the form typically found in stable collagen helices. The hydroxylation of proline residues to trans-4-hydroxyproline is a critical post-translational modification that stabilizes the collagen triple helix.[3] When CHP is incorporated, the altered stereochemistry prevents the formation of the necessary hydrogen bonds that lock the three procollagen chains together.

Experimental Protocol: In Vitro Collagen Synthesis Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on collagen synthesis in a cell culture system, such as with rat Schwann cells.[2]

-

Cell Culture: Culture rat Schwann cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 100-200 µg/mL) for a specified period (e.g., 1 week).[4]

-

Metabolic Labeling: During the last 6 hours of treatment, incubate the cells in a medium containing [3H]leucine to label newly synthesized proteins.[2]

-

Sample Collection: Collect the culture medium, which contains secreted proteins.

-

Protein Precipitation: Precipitate the proteins from the medium using trichloroacetic acid (TCA).

-

Collagenase Digestion: Resuspend the protein pellet and divide it into two aliquots. Treat one aliquot with bacterial collagenase to specifically digest collagen, while the other serves as a control.

-

Scintillation Counting: Measure the radioactivity in both the collagenase-treated and untreated samples using a liquid scintillation counter.

-

Data Analysis: The amount of collagen synthesized is determined by the difference in radioactivity between the untreated and collagenase-treated samples. The inhibitory effect of CHP is calculated by comparing the collagen synthesis in treated cells to that in untreated control cells.

Anticancer Activity

This compound has demonstrated notable anti-proliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.[4][5] Studies have shown that transformed cells exhibit greater sensitivity to CHP compared to their normal counterparts.[4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against different cell lines.

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Transformed Rodent Cell Lines (various oncogenes) | Fibroblasts | 20 - 55 | [4] |

| NIH-3T3 | Mouse Embryonic Fibroblast | 120 | [4] |

Clinical Evaluation in Bladder and Prostate Cancer

A Phase II clinical study evaluated the effects of this compound in patients with bladder and prostate cancer.[5] While detailed efficacy results are not widely published, the study provided valuable safety data.

| Parameter | Value | Reference |

| Dosage | 8 g/day | [5] |

| Administration Schedule | 4 days/week for 3 weeks | [5] |

| Key Finding | No adverse effects on liver parameters (ALAT, ASAT, γ-GT, AP) were observed in human patients at this dosage. | [5] |

This finding is significant as preclinical studies in rats had indicated potential hepatotoxicity at high doses (903 mg/kg), highlighting a species-specific difference in toxicity.[5]

Experimental Workflow: In Vitro Anticancer Drug Screening

The following diagram illustrates a general workflow for screening the anticancer activity of a compound like this compound.

Modulation of the HIF-1α Signaling Pathway

Recent research has indicated a link between hydroxyproline (B1673980) metabolism and the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. HIF-1α is a key transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. The stability and activity of HIF-1α are regulated by prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues, targeting HIF-1α for degradation under normoxic conditions. It is hypothesized that hydroxyproline, and potentially its analogs like CHP, can interfere with this process, leading to the stabilization of HIF-1α.[6]

Other Reported Biological Effects

Beyond its effects on collagen synthesis and cancer cell proliferation, this compound has been shown to influence other biological processes:

-

Inhibition of Schwann Cell Differentiation: CHP has been observed to inhibit the differentiation of Schwann cells and the formation of the extracellular matrix in co-cultures with dorsal root ganglion neurons.[2]

-

Reduction of Prostate Weight: In a preclinical model, CHP significantly reduced the wet weight of the prostate in prepubertal castrated guinea pigs stimulated with androgens.[4]

Conclusion

This compound is a molecule with a diverse and compelling range of biological activities. Its ability to inhibit collagen synthesis holds promise for the development of therapeutics for fibrotic diseases. Furthermore, its selective cytotoxicity towards transformed cells warrants further investigation into its potential as an anticancer agent. The emerging connection to the HIF-1α pathway opens new avenues for research into its mechanism of action in the tumor microenvironment. The detailed experimental protocols and summarized data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and harnessing its therapeutic potential. Further studies are essential to fully elucidate its clinical utility and to develop targeted therapies based on its unique biological properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of this compound, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer drug this compound: Correlation of preclinical toxicology with clinical parameters of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of cis-4-Hydroxy-L-proline in Extracellular Matrix Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Hydroxy-L-proline (CHP), a synthetic analog of the amino acid L-proline, serves as a potent inhibitor of collagen synthesis and extracellular matrix (ECM) deposition.[1] Its incorporation into procollagen (B1174764) chains disrupts the formation of the stable triple helix, leading to the synthesis of non-functional, misfolded proteins.[2][3] This triggers an endoplasmic reticulum (ER) stress response, ultimately resulting in increased intracellular degradation of procollagen and a reduction in the secretion of mature collagen.[2][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying CHP's effects on ECM formation, summarizes key quantitative data from cellular and preclinical studies, details relevant experimental protocols, and visualizes the involved biological pathways and experimental workflows. This information is critical for researchers and drug development professionals exploring antifibrotic therapies and investigating the fundamental processes of collagen biosynthesis and ECM assembly.

Mechanism of Action

This compound exerts its effects on extracellular matrix formation primarily by acting as a competitive inhibitor of proline during protein synthesis.[3] Unlike its isomer, trans-4-hydroxy-L-proline, which is a natural component of collagen formed through post-translational modification, the cis isomer is not naturally found in proteins.[5][6] When cells are exposed to CHP, it is incorporated into newly synthesized procollagen polypeptides in place of proline residues.[3]

The presence of CHP within the procollagen alpha-chains prevents the proper folding and stabilization of the collagen triple helix.[2] The unique stereochemistry of the cis isomer disrupts the required bond angles and hydrogen bonding patterns necessary for the formation of a stable, triple-helical conformation.[7] This results in the accumulation of misfolded, non-helical procollagen within the endoplasmic reticulum.[4]

The accumulation of these aberrant proteins triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.[4][8] Key markers of the UPR, such as the glucose-regulated protein-78 (GRP78) and the pro-apoptotic transcription factor GADD153, are upregulated in response to CHP treatment.[4] A primary consequence of this ER stress is the enhanced intracellular degradation of the misfolded procollagen, preventing its secretion and deposition into the extracellular matrix.[2] This degradation is thought to occur via a lysosomal pathway.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters related to extracellular matrix formation as reported in the scientific literature.

Table 1: Effect of this compound on Collagen Synthesis and Degradation in Chick Tendon Fibroblasts

| Parameter | Control | This compound (200 µg/mL) | Reference |

| Collagen as % of Total Protein Synthesis | 25% | 7% | [2] |

| % of Newly Synthesized Collagen Degraded | 8% | 25% | [2] |

Table 2: Inhibitory Effects of this compound on Cell Growth

| Cell Type | 50% Inhibitory Dose (ID50) | Reference |

| Mouse NIH-3T3 Fibroblasts | 120 µg/mL | [9] |

| Transformed Mouse NIH-3T3 Fibroblasts | 20 - 55 µg/mL | [9] |

Table 3: Effects of this compound in a Hamster Model of Bleomycin-Induced Pulmonary Fibrosis

| Treatment Group | Lung Hydroxyproline (B1673980) Content (mg/lung) | Reference |

| Control | 1.8 ± 0.1 | [10] |

| Bleomycin/Saline | 4.0 ± 0.1 | [10] |

| Bleomycin/cHyp polymer (8.5 mg/kg cHyp) | 2.8 ± 0.3 | [10] |

Experimental Protocols

In Vitro Inhibition of Collagen Synthesis in Fibroblasts

This protocol is based on methodologies described for studying the effects of this compound on collagen production in cultured fibroblasts.[2][3]

Objective: To quantify the inhibition of collagen synthesis and the increase in intracellular collagen degradation in response to this compound treatment.

Materials:

-

Primary fibroblast cell culture (e.g., embryonic chick tendon fibroblasts)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (CHP) solution (e.g., 200 µg/mL in culture medium)

-

[³H]-Proline

-

Bacterial collagenase

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Cell Culture: Culture fibroblasts to near confluency in standard culture conditions.

-

Treatment: Replace the culture medium with fresh medium containing this compound (e.g., 200 µg/mL). A control group should receive fresh medium without CHP.

-

Metabolic Labeling: Add [³H]-Proline to the culture medium of both control and treated cells and incubate for a defined period (e.g., 6 hours) to allow for incorporation into newly synthesized proteins.

-

Sample Collection: After incubation, separate the cell layer and the culture medium.

-

Collagenase Digestion: To determine the amount of newly synthesized collagen, treat a portion of the cell lysate and culture medium with bacterial collagenase. The collagenase-sensitive radioactivity represents the amount of collagen.

-

TCA Precipitation: Precipitate total protein from another aliquot of the cell lysate and culture medium using TCA to determine the total protein synthesis.

-

Quantification of Degradation: The amount of degraded newly synthesized collagen can be estimated by measuring the amount of dialyzable [³H]-hydroxyproline in the culture medium and cell lysate.

-

Data Analysis: Express collagen synthesis as a percentage of total protein synthesis. Calculate the percentage of newly synthesized collagen that is degraded.

Induction of Endoplasmic Reticulum Stress

This protocol outlines a method to detect the induction of the Unfolded Protein Response (UPR) in cells treated with this compound, based on the findings of Mueller et al. (2006).[4]

Objective: To measure the upregulation of UPR markers, GRP78 and GADD153, in response to CHP treatment.

Materials:

-

Pancreatic carcinoma cell line (e.g., DSL6A) or other relevant cell line

-

Cell culture medium

-

This compound (CHP) solution

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Antibodies for GRP78 and GADD153 for Western blotting

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with various concentrations of CHP for different time points (e.g., 24, 48, 72 hours).

-

RNA Extraction and qRT-PCR: At each time point, harvest cells, extract total RNA, and perform qRT-PCR to quantify the mRNA expression levels of GRP78 and GADD153. Normalize the expression to a housekeeping gene.

-

Protein Extraction and Western Blotting: At each time point, lyse the cells to extract total protein. Perform Western blotting using specific antibodies against GRP78 and GADD153 to detect changes in their protein levels. Use a loading control (e.g., β-actin) for normalization.

-

Data Analysis: Analyze the fold change in mRNA and protein expression of GRP78 and GADD153 in CHP-treated cells compared to untreated controls.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound-Induced ER Stress

Caption: Mechanism of this compound induced ER stress and inhibition of collagen secretion.

Experimental Workflow for Assessing Antifibrotic Activity in a Bleomycin-Induced Lung Fibrosis Model

Caption: Workflow for evaluating the antifibrotic effects of this compound in a preclinical model.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the intricacies of collagen biosynthesis and the cellular response to misfolded proteins. Its ability to potently and selectively disrupt collagen triple helix formation provides a clear mechanism for its antifibrotic effects observed in preclinical models. The induction of the UPR highlights a key cellular checkpoint in the quality control of ECM protein synthesis.

For drug development professionals, CHP and its derivatives represent a potential therapeutic strategy for fibrotic diseases, which are characterized by excessive collagen deposition. The development of targeted delivery systems, such as the polymeric formulation of CHP, may enhance its efficacy and reduce potential off-target effects.[10] Further research is warranted to fully elucidate the downstream signaling consequences of CHP-induced ER stress and to explore the therapeutic potential of modulating this pathway in fibrotic conditions. The continued investigation into the biological effects of CHP will undoubtedly contribute to a deeper understanding of ECM pathobiology and the development of novel antifibrotic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The effect of this compound on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polymer of proline analogue with sustained antifibrotic activity in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of cis-4-hydroxy-L-proline in Cancer Cell Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

cis-4-hydroxy-L-proline (CHP), a proline analog, has emerged as a compound of interest in cancer research due to its inhibitory effects on cancer cell proliferation.[1][2] As a structural mimic of L-proline, CHP interferes with processes that are crucial for cell growth and survival, primarily by disrupting collagen synthesis and inducing cellular stress.[1][3] This document provides a comprehensive overview of the applications of this compound in cancer cell proliferation studies, including its mechanism of action, protocols for key experiments, and quantitative data from relevant studies.

Mechanism of Action

The primary mechanism by which this compound inhibits cancer cell proliferation is through the induction of Endoplasmic Reticulum (ER) Stress .[1][2] When CHP is incorporated into newly synthesized proteins in place of proline, it leads to the formation of misfolded proteins, particularly affecting collagen, which is rich in proline residues.[1] This accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR) , a cellular stress response aimed at restoring ER homeostasis.[1][4]

The UPR is mediated by three main sensor proteins located on the ER membrane:

-

PERK (PKR-like endoplasmic reticulum kinase)

-

IRE1α (Inositol-requiring enzyme 1α)

-

ATF6 (Activating transcription factor 6)

Activation of these sensors initiates downstream signaling cascades that can lead to either cell survival and adaptation or, in cases of prolonged or severe stress, apoptosis.[5][6][7] Studies have shown that treatment of pancreatic cancer cells with this compound leads to the upregulation of key ER stress markers, GRP78 (BiP) and GADD153 (CHOP) , indicating the activation of the UPR.[1][2] This sustained ER stress can ultimately result in caspase-independent apoptosis.[1][2]

Furthermore, this compound has been shown to induce the proteolytic cleavage of Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, and survival.[1][2] The degradation of FAK contributes to the loss of cell adherence and subsequent cell death.[1]

While the metabolism of proline and hydroxyproline (B1673980) is linked to the regulation of Hypoxia-Inducible Factor 1α (HIF-1α) , a key transcription factor in cancer progression, the direct and specific effect of the cis isomer of 4-hydroxy-L-proline on HIF-1α stability requires further investigation.[8][9]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound on the growth of various cell lines.

Table 1: IC50 Values for this compound in Transformed Rodent Cell Lines

| Cell Line | Transformation Agent | IC50 (µg/mL) in Monolayer Culture |

| NIH-3T3 | None (Parental) | 120 |

| Ki-ras-NIH-3T3 | Ki-ras oncogene | 30 |

| mos-NIH-3T3 | mos oncogene | 40 |

| src-NIH-3T3 | src oncogene | 45 |

| fms-NIH-3T3 | fms oncogene | 55 |

| fes-NIH-3T3 | fes oncogene | 50 |

| met-NIH-3T3 | met oncogene | 20 |

| trk-NIH-3T3 | trk oncogene | 25 |

| SV40-NIH-3T3 | SV40 DNA tumor virus | 35 |

| MNU-NIH-3T3 | N-methylnitrosourea | 30 |

Data sourced from:[10]

Table 2: Effect of this compound on ER Stress Marker Expression in DSL6A Pancreatic Cancer Cells

| Treatment | GRP78 mRNA Expression (Fold Change vs. Control) | GADD153 mRNA Expression (Fold Change vs. Control) | GRP78 Protein Expression |

| CHP (3 hours) | Increased | No significant change | Modest Increase |

| CHP (6 hours) | Increased | Increased | - |

Data summarized from:[1]

Experimental Protocols

1. Cell Viability/Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (CHP) stock solution (in sterile PBS or media)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-